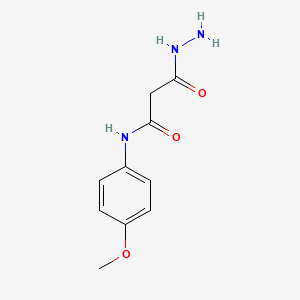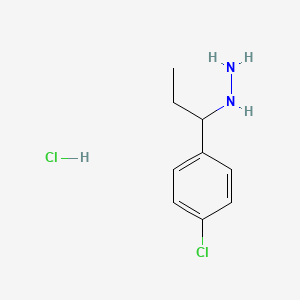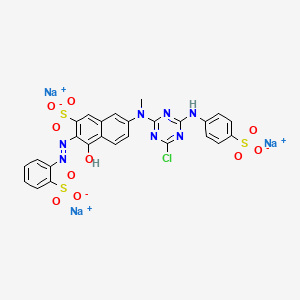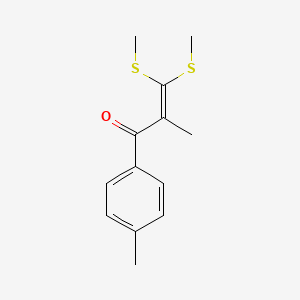
(2,2-Dimethylpropyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethylpropyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclobutane ring with a 2,2-dimethylpropyl substituent, making it a branched cycloalkane. The molecular formula for this compound is C9H18.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing cyclobutane derivatives, including (2,2-Dimethylpropyl)cyclobutane, is the [2+2] cycloaddition reaction. This reaction involves the combination of two alkenes to form a cyclobutane ring. The reaction typically requires ultraviolet light or a suitable catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the use of metal-catalyzed reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to synthesize substituted cyclobutanes. This reaction involves the coupling of potassium cyclobutyltrifluoroborates with aryl chlorides in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylpropyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert cyclobutanones back to cyclobutanes.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products
Oxidation: Cyclobutanones and carboxylic acids.
Reduction: Cyclobutanes.
Substitution: Halogenated cyclobutanes.
Scientific Research Applications
(2,2-Dimethylpropyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Some cyclobutane-containing compounds are used in drug development for their unique structural properties.
Industry: Cyclobutane derivatives are used in the production of polymers and other materials with specific mechanical properties.
Mechanism of Action
The mechanism of action for (2,2-Dimethylpropyl)cyclobutane in chemical reactions typically involves the formation and breaking of carbon-carbon bonds. In [2+2] cycloaddition reactions, the compound acts as a diene or dienophile, facilitating the formation of cyclobutane rings. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A smaller cycloalkane with three carbon atoms in the ring.
Cyclopentane: A larger cycloalkane with five carbon atoms in the ring.
Cyclohexane: A six-membered cycloalkane ring.
Uniqueness
(2,2-Dimethylpropyl)cyclobutane is unique due to its branched structure, which imparts different chemical and physical properties compared to its linear or less-branched counterparts. The presence of the 2,2-dimethylpropyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
67570-37-0 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
2,2-dimethylpropylcyclobutane |
InChI |
InChI=1S/C9H18/c1-9(2,3)7-8-5-4-6-8/h8H,4-7H2,1-3H3 |
InChI Key |
AUFRVMKIIXYWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)



![N-[2-(cyclohexylcarbamoylamino)ethyl]-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolane-2-carboxamide](/img/structure/B14456325.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14456333.png)





![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)

